4-Chloro-2-methoxy-6-methyl-5-nitropyrimidine
Overview
Description
4-Chloro-2-methoxy-6-methyl-5-nitropyrimidine is a chemical compound with the molecular formula C₆H₆ClN₃O₃ and a molecular weight of 203.58 g/mol . It is a pyrimidine derivative, characterized by the presence of chloro, methoxy, methyl, and nitro functional groups attached to the pyrimidine ring. This compound is used in various chemical and pharmaceutical applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-methoxy-6-methyl-5-nitropyrimidine typically involves the nitration of 4-Chloro-2-methoxy-6-methylpyrimidine. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction proceeds as follows:
Starting Material: 4-Chloro-2-methoxy-6-methylpyrimidine
Reagents: Concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄)
Conditions: Temperature control (usually below 0°C) to prevent over-nitration and decomposition
Product: this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the nitration process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-methoxy-6-methyl-5-nitropyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Oxidation: The methoxy group can be oxidized to a carbonyl group under strong oxidative conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH₃) or potassium thiolate (KSR) in an aprotic solvent like dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst under atmospheric pressure.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Major Products
Nucleophilic Substitution: Formation of substituted pyrimidines with various functional groups.
Reduction: Formation of 4-Chloro-2-methoxy-6-methyl-5-aminopyrimidine.
Oxidation: Formation of 4-Chloro-2-methoxy-6-methyl-5-formylpyrimidine.
Scientific Research Applications
4-Chloro-2-methoxy-6-methyl-5-nitropyrimidine is utilized in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Employed in the production of agrochemicals and pharmaceuticals due to its versatile reactivity.
Mechanism of Action
The mechanism of action of 4-Chloro-2-methoxy-6-methyl-5-nitropyrimidine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA or proteins, potentially leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-6-methoxy-2-methyl-5-nitropyrimidine: Similar structure but different substitution pattern.
4-Chloro-6-methoxy-2-(methylthio)-5-nitropyrimidine: Contains a methylthio group instead of a methyl group.
4-Chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidine: Contains a phenylthieno group instead of a nitro group.
Uniqueness
4-Chloro-2-methoxy-6-methyl-5-nitropyrimidine is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. Its nitro group makes it a valuable intermediate for further chemical modifications, while the chloro and methoxy groups provide sites for nucleophilic substitution reactions.
Properties
IUPAC Name |
4-chloro-2-methoxy-6-methyl-5-nitropyrimidine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3O3/c1-3-4(10(11)12)5(7)9-6(8-3)13-2/h1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDWRKIIBNHCUHM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)OC)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501252532 | |
Record name | 4-Chloro-2-methoxy-6-methyl-5-nitropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501252532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84538-47-6 | |
Record name | 4-Chloro-2-methoxy-6-methyl-5-nitropyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84538-47-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-2-methoxy-6-methyl-5-nitropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501252532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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